Product packaging for Ethyl [2-(5-isoxazolyl)phenoxy]acetate(Cat. No.:)

Ethyl [2-(5-isoxazolyl)phenoxy]acetate

Cat. No.: B342526
M. Wt: 247.25 g/mol
InChI Key: KQKQDESNIIVFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Isoxazole-Containing Compounds Research

The isoxazole (B147169) ring is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities. wikipedia.orgresearchgate.net Isoxazole derivatives are recognized for their therapeutic potential, which includes anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.org The inclusion of the isoxazole moiety in a larger molecular structure, such as in Ethyl [2-(5-isoxazolyl)phenoxy]acetate, is a strategic approach in drug design, aiming to leverage the isoxazole's favorable pharmacological profile. Research into isoxazole-containing compounds is a dynamic field, with ongoing efforts to synthesize novel derivatives and evaluate their biological efficacy. researchgate.netnih.gov

Historical Perspectives on Phenoxyacetate (B1228835) Derivatives in Synthetic Chemistry

Phenoxyacetic acid and its derivatives have a rich history in synthetic chemistry, dating back to their initial synthesis in the late 19th century. wikipedia.org Initially explored for their utility in the synthesis of dyes and other organic materials, their biological activities soon became a major focus of research. A significant breakthrough was the discovery of their herbicidal properties, leading to the development of widely used agricultural products. jetir.org In the pharmaceutical industry, the phenoxyacetate scaffold has been incorporated into various drugs, demonstrating its versatility and importance in medicinal chemistry. jetir.org The synthesis of phenoxyacetic acid derivatives has evolved over the years, with modern methods allowing for more efficient and targeted production of complex molecules. google.com

Significance of this compound in Pre-clinical Investigations

While specific pre-clinical data for this compound is not extensively documented in publicly available literature, the significance of this compound can be inferred from studies on structurally similar molecules. For instance, various phenoxy-phenyl isoxazole derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which is a target in cancer therapy. nih.gov Pre-clinical investigations of such compounds typically involve in vitro assays to determine their inhibitory activity against specific molecular targets and cytotoxicity against cancer cell lines. Further in vivo studies in animal models are then conducted to assess their efficacy and pharmacokinetic profiles. For example, a preclinical study on a related phenoxy benzoic acid derivative involved examining its metabolism in liver slices from different species and its disposition in rats. nih.gov

Table 1: Representative Biological Activities of Structurally Related Isoxazole and Phenoxyacetate Derivatives

Compound ClassRepresentative Compound/DerivativeInvestigated Biological Activity
Phenoxy-phenyl isoxazoles4-phenoxy-phenyl isoxazole derivativesAcetyl-CoA carboxylase (ACC) inhibition, anticancer activity nih.gov
Substituted phenoxyacetamidesO,O'-dialkyl {[2-(substituted phenoxy)acetamido](substituted phenyl)methyl}phosphonatesCytotoxicity against human tumor cell lines researchgate.net
Phenoxyacetic acid derivativesTiaprofenic acid, AceclofenacAnti-inflammatory, analgesic jetir.org
Isoxazole-amide derivativesEthyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFungicidal, herbicidal researchgate.net

Overview of Current Research Trajectories for the Compound

Current research involving compounds with the this compound scaffold is likely directed towards the synthesis of new analogues and the exploration of their therapeutic potential. The modular nature of the molecule allows for systematic modifications of the isoxazole, phenoxy, and acetate (B1210297) components to optimize biological activity. A key research trajectory is the investigation of these compounds as enzyme inhibitors, given the promising results observed with related structures. nih.gov Furthermore, the broad spectrum of activities associated with isoxazoles and phenoxyacetates suggests that this compound and its derivatives could be explored for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, or anticancer agents. The development of efficient and scalable synthetic routes to access these molecules is also a critical area of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO4 B342526 Ethyl [2-(5-isoxazolyl)phenoxy]acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[2-(1,2-oxazol-5-yl)phenoxy]acetate

InChI

InChI=1S/C13H13NO4/c1-2-16-13(15)9-17-11-6-4-3-5-10(11)12-7-8-14-18-12/h3-8H,2,9H2,1H3

InChI Key

KQKQDESNIIVFAK-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=CC=C1C2=CC=NO2

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2=CC=NO2

Origin of Product

United States

Molecular Mechanism of Action Studies for Ethyl 2 5 Isoxazolyl Phenoxy Acetate

Target Identification and Validation at the Molecular Level

The foundational step in characterizing a compound's mechanism of action involves identifying its molecular targets. This process typically includes a series of in vitro experiments to determine binding affinities and inhibitory effects on various enzymes and receptors.

Ligand-Receptor Binding Affinity Profiling (In Vitro)

No studies detailing the ligand-receptor binding affinity profile of Ethyl [2-(5-isoxazolyl)phenoxy]acetate could be located. Such studies are crucial for identifying the specific receptors to which the compound binds and for quantifying the strength of this interaction, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Enzyme Inhibition Kinetics and Mechanisms (In Vitro)

Similarly, there is a lack of published research on the enzyme inhibition kinetics of this compound. Information regarding which enzymes it may inhibit, the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive), and the corresponding kinetic parameters (e.g., IC50, Ki) is not available.

Investigation of Intracellular Signaling Pathways Modulation

Once a primary target is identified, research typically proceeds to investigate how the compound's interaction with its target modulates intracellular signaling pathways.

Analysis of Downstream Effector Molecules

Without an identified target, the analysis of downstream effector molecules for this compound has not been undertaken. This type of analysis would involve measuring changes in the activity or concentration of proteins and other molecules that are part of the signaling cascade initiated by the target receptor or enzyme.

Transcriptomic and Proteomic Responses in Model Systems (In Vitro/Ex Vivo)

Large-scale analyses, such as transcriptomics (studying gene expression) and proteomics (studying protein expression), are powerful tools for uncovering the broader cellular response to a compound. However, no such studies have been published for this compound.

Cellular Assays for Mechanistic Elucidation (In Vitro)

Cell-based assays are instrumental in confirming the physiological relevance of the molecular interactions observed in vitro. These assays can provide insights into a compound's effects on cellular processes like proliferation, apoptosis, and differentiation. For this compound, there is no available data from cellular assays to help elucidate its mechanism of action.

Cell Proliferation and Apoptosis Pathways

Research on various isoxazole (B147169) derivatives indicates a significant potential to influence cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. These compounds often target key proteins and signaling pathways that regulate cell survival and division.

For instance, a series of 4-phenoxy-phenyl isoxazoles has been shown to induce apoptosis in a dose-dependent manner in human breast cancer cells (MDA-MB-231). nih.gov Flow cytometry analysis revealed that treatment with these compounds led to a significant increase in both early and late-stage apoptotic cells. nih.gov Similarly, novel synthetic isoxazole derivatives have demonstrated pro-apoptotic activity in human erythroleukemic (K562) and glioblastoma (U251-MG, T98G) cell lines. unife.it

Other studies have identified that isoxazole-based compounds can trigger apoptosis through the activation of caspases, which are crucial executioner proteins in the apoptotic cascade. espublisher.com Some isoxazole derivatives have been observed to increase the activity of caspase-3 and caspase-7, leading to the final stages of cell death. espublisher.com Furthermore, certain isoxazole-piperazine hybrids induce apoptosis by activating the p53 tumor suppressor protein. researchgate.net

The induction of apoptosis by these related compounds suggests that this compound may also interfere with cell survival pathways, potentially making it a candidate for further investigation in cancer research.

Table 1: Effects of Related Isoxazole Compounds on Apoptosis

Compound ClassCell Line(s)Observed EffectReference
4-phenoxy-phenyl isoxazolesMDA-MB-231 (Breast Cancer)Dose-dependent increase in early and late apoptotic cells. nih.gov
Synthetic Isoxazole DerivativesK562 (Leukemia), U251-MG, T98G (Glioblastoma)Induction of both early and late apoptosis. unife.it
Isoxazole-piperazine hybridsHuh7, Mahlavu (Liver Cancer)Apoptosis induction through p53 activation. researchgate.net
Dihydrotestosterone-based IsoxazolesProstate Cancer CellsInduction of apoptosis following mitotic arrest. nih.gov

Cellular Metabolism Perturbations

The isoxazole scaffold is present in compounds that can significantly alter cellular metabolism, particularly in cancer cells which exhibit high metabolic rates.

A notable example is the inhibition of Acetyl-CoA Carboxylase (ACC) by 4-phenoxy-phenyl isoxazoles . nih.govnih.govsemanticscholar.org ACC is a critical enzyme in the synthesis of fatty acids, a process that is often upregulated in tumors to support rapid cell growth and membrane production. nih.govnih.govsemanticscholar.org By inhibiting ACC, these compounds can decrease the levels of malonyl-CoA, a key product of the ACC reaction, thereby disrupting fatty acid synthesis and curbing cancer cell proliferation. nih.govnih.gov

Furthermore, the small molecule N-cyclopropyl-5-(thiophen-2-yl)-isoxazole-3-carboxamide (ISX) has been found to alter the metabolic profile of pancreatic β-cells, demonstrating that isoxazole-containing compounds can have broad effects on cellular metabolites. nih.gov While not directly related to cancer metabolism in this context, it highlights the potential of the isoxazole core to interact with and modify metabolic pathways.

Given these findings, it is plausible that this compound could also exhibit inhibitory effects on metabolic enzymes crucial for cancer cell survival.

Table 2: Metabolic Effects of Related Isoxazole Compounds

Compound/ClassTarget/PathwayObserved EffectCell Line/ModelReference
4-phenoxy-phenyl isoxazolesAcetyl-CoA Carboxylase (ACC)Inhibition of ACC, leading to decreased malonyl-CoA levels.MDA-MB-231 (Breast Cancer) nih.govnih.gov
N-cyclopropyl-5-(thiophen-2-yl)-isoxazole-3-carboxamide (ISX)General MetabolitesAlteration of the cellular metabolite profile.Pancreatic β-cells nih.gov

Gene Expression Regulation Studies

While direct studies on this compound are lacking, research on other isoxazole derivatives indicates they can modulate the expression of specific genes.

Studies have shown that isoxazole compounds can influence the transcription of genes involved in various cellular processes. For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was found to upregulate the expression of fractalkine (CX3CL1) and IL-17F, while downregulating IL-10 and toll-like receptor 4 (TLR4) in Caco-2 cells. nih.gov Another isoxazole derivative, ISX, induces genes that support neuroendocrine and β-cell phenotypes while suppressing genes important for proliferation in pancreatic islet β-cells. nih.gov These findings suggest that compounds with an isoxazole core can have targeted effects on gene expression programs.

There is currently no specific information in the available literature regarding epigenetic modifications induced by this compound or closely related isoxazole-phenoxy-acetate structures. However, the broader class of dietary phytochemicals, which sometimes include complex heterocyclic structures, are known to act as epigenetic modifiers. nih.gov For instance, some natural compounds can influence DNA methylation and histone modifications. nih.gov The acetate (B1210297) moiety of the title compound is particularly interesting, as acetate itself can function as an epigenetic metabolite, influencing histone acetylation. researchgate.net This raises the possibility that this compound could have epigenetic effects, though this remains speculative without direct experimental evidence.

Subcellular Localization and Distribution (In Vivo Preclinical Models)

No studies detailing the subcellular localization or in vivo distribution of this compound in preclinical models were found in the public domain. Such studies are crucial for understanding the pharmacokinetics and target engagement of a compound within an organism.

Elucidation of Structure-Function Relationships at the Molecular Level

Structure-activity relationship (SAR) studies on various isoxazole series provide a framework for understanding how chemical modifications might influence biological activity. For 4-phenoxy-phenyl isoxazoles , SAR studies have been conducted to optimize their inhibitory activity against ACC and their anti-proliferative effects. nih.govnih.govsemanticscholar.org These studies often involve modifying substituents on the phenyl and phenoxy rings to enhance potency and selectivity.

For other classes of isoxazoles, SAR studies have revealed the importance of specific structural features for their biological effects. For example, in a series of isoxazole-carboxamide derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their anticancer and antioxidant activities. najah.edu Similarly, for isoxazole derivatives targeting Zika virus, modifications to the A- and B-rings of the core structure were systematically evaluated to improve antiviral activity. nih.gov These examples underscore the modular nature of the isoxazole scaffold, which allows for fine-tuning of its biological properties through chemical synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Ethyl 2 5 Isoxazolyl Phenoxy Acetate Analogs

Systematic Structural Modifications of the Isoxazole (B147169) Ring

Substitution Pattern Variations on the Isoxazole Moiety

The substitution pattern on the isoxazole ring is a critical determinant of biological activity. Studies have shown that the nature and position of substituents can dramatically alter the potency and selectivity of isoxazole-containing compounds. For instance, in a series of isoxazole-containing bioisosteres of epibatidine (B1211577), a 3'-methylisoxazole isostere demonstrated higher binding potency compared to the unsubstituted isostere. nih.govpharm.or.jp Conversely, substitution with a larger phenyl group at the same position led to a significant reduction in binding affinity. nih.gov This suggests that steric bulk at this position is a key factor influencing receptor interaction.

Furthermore, research on polysubstituted isoxazole derivatives has highlighted the feasibility of functionalizing the isoxazole ring at various positions through methods like nucleophilic aromatic substitution of a nitro group. researchgate.netrsc.org This allows for the introduction of a wide range of substituents, enabling a thorough exploration of the SAR. For example, the synthesis of 3,5- and 3,4,5-substituted isoxazoles has been achieved with excellent regioselectivity, providing a platform for developing novel analogs with tailored properties. researchgate.net The biological activity of substituted isoxazoles has been widely documented, with different substitution patterns leading to a diverse range of pharmacological effects. ijbpas.com

Table 1: Effect of Isoxazole Substitution on Biological Activity

Compound Isoxazole Substitution Observed Activity
Analog 1 Unsubstituted Lower binding potency nih.gov
Analog 2 3'-Methyl Higher binding potency nih.gov
Analog 3 3'-Phenyl Significantly reduced binding potency nih.gov
Analog 4 3-EWG-5-nitro Precursor for further functionalization researchgate.net

Bioisosteric Replacements of the Isoxazole Ring

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. nih.gov The isoxazole ring can be replaced by other five- or six-membered heterocycles to modulate the physicochemical properties and biological activity of the parent compound.

Common bioisosteres for the isoxazole ring include pyridine (B92270), oxadiazole, and pyrazole (B372694). nih.govajchem-a.com For example, the bioisosteric replacement of the isoxazole heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds with pyridine or oxadiazole resulted in ligands with high to moderate affinity for nicotinic cholinergic receptors. nih.gov In another study, pyrazole was identified as a suitable isostere for the isoxazole ring in zonisamide, a treatment for autism. ajchem-a.com The choice of bioisostere can significantly impact potency. In a series of epibatidine analogs, replacement of the pyridine pharmacophore with an isoxazole ring led to a decrease in binding potency, though the resulting compounds were still more potent than nicotine. pharm.or.jp The concept of bioisosterism is a valuable tool for optimizing lead compounds by fine-tuning their electronic and steric properties. nih.govacs.org

Table 2: Bioisosteric Replacements for the Isoxazole Ring

Original Ring Bioisosteric Replacement Resulting Compound Class Effect on Activity
Isoxazole Pyridine (Pyridinyl)methylene-azacyclic compounds Maintained high to moderate affinity nih.gov
Isoxazole Oxadiazole (Oxadiazolyl)methylene-azacyclic compounds Maintained high to moderate affinity nih.gov
Isoxazole Pyrazole Zonisamide analogs Identified as a suitable isostere ajchem-a.com

Modifications of the Phenoxy Moiety

Substituent Effects on the Phenoxy Ring

The nature and position of substituents on the phenoxy ring can significantly influence the biological activity of phenoxyacetic acid derivatives. In a study of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors, the introduction of a bromine atom at the para-position of the phenoxy ring resulted in heightened activity compared to unsubstituted analogs. mdpi.comresearchgate.net Specifically, para-chloro substitution on the phenyl ring of a related series of compounds displayed superior inhibitory effects. mdpi.com

Table 3: Influence of Phenoxy Ring Substituents on Activity

Compound Series Phenoxy Ring Substitution Impact on Activity
Phenoxyacetic acid derivatives 4-Bromo Heightened activity mdpi.comresearchgate.net
Phenyl-substituted derivatives para-Chloro Superior inhibitory effects mdpi.com
Phenoxyacetamide inhibitors Varied substituents Sensitive to the nature of substituents nih.gov
4-Phenoxy-phenyl isoxazoles Benzyloxy and acetyl modifications Key for SAR studies semanticscholar.org

Varying Linker Lengths to the Isoxazole Ring

The length and nature of the linker connecting the isoxazole and phenoxy rings are crucial for optimal interaction with the biological target. While direct studies on varying the ether linkage length in Ethyl [2-(5-isoxazolyl)phenoxy]acetate are not extensively reported, the principle of optimizing linker length is well-established in medicinal chemistry. For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), the length of the linker connecting the two recognition moieties was found to have a significant effect on efficacy.

In a related context, the replacement of the phenoxyacetyl linkage with other linker units, such as thioethers and sulfones, has been explored in phenoxyacetamide inhibitors. nih.gov This highlights that not only the length but also the chemical nature of the linker can be modulated to fine-tune activity. Further investigation into varying the length of the ether linkage in the title compound could provide valuable insights into the optimal spatial arrangement required for its biological function.

Derivatization of the Acetate (B1210297) Ester Group

The acetate ester group represents another key site for structural modification to influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatization of the carboxylic acid or ester functionality is a common strategy to improve properties such as potency, selectivity, and metabolic stability. For example, in the development of phenoxyacetic acid derivatives as COX-2 inhibitors, the ethyl ester was hydrolyzed to the corresponding carboxylic acid, which was then coupled with various hydrazides to generate a library of compounds with diverse activities. mdpi.comresearchgate.netnih.gov

Similarly, in the synthesis of phenoxyacetamide inhibitors, the carboxylic acids were coupled to different amines, demonstrating that modifications at this position are well-tolerated and can lead to potent analogs. nih.gov The synthesis of isosteviol-based 1,3-aminoalcohols also involved modifications of the carboxylate ester function, which was found to be essential for reliable antiproliferative activity. dundee.ac.uk The ester group can also be replaced with bioisosteres, such as amides or other functional groups, to alter properties like hydrogen bonding capacity and susceptibility to hydrolysis. ijpca.org These examples suggest that the acetate ester of this compound is a viable handle for further optimization.

Alkyl Chain Variations on the Ester

The ethyl ester group of the title compound is a critical site for modification that can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Varying the length and branching of the alkyl chain can modulate properties like lipophilicity, aqueous solubility, and susceptibility to enzymatic hydrolysis by esterases.

Generally, increasing the length of a simple n-alkyl chain (e.g., from ethyl to propyl to butyl) increases lipophilicity. This can enhance membrane permeability and, in some cases, binding affinity to hydrophobic pockets within a target protein. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. nih.gov Conversely, shorter or branched alkyl chains may increase solubility or provide steric hindrance that slows metabolic breakdown by esterases, potentially prolonging the compound's duration of action. nih.gov For instance, replacing the ethyl group with an isopropyl or tert-butyl group could alter the compound's metabolic stability.

Table 1: Predicted Impact of Ester Alkyl Chain Variation on Physicochemical Properties

Alkyl Group (R) Predicted Lipophilicity (LogP) Predicted Aqueous Solubility Predicted Metabolic Stability (vs. Esterases)
Methyl Lower Higher Lower
Ethyl (Parent) Baseline Baseline Baseline
n-Propyl Higher Lower Similar to Ethyl
Isopropyl Higher Lower Potentially Higher

This table presents predicted trends based on general medicinal chemistry principles. Actual values would require experimental determination.

Amide or Carboxylic Acid Analogs

Replacing the ester functional group with a bioisostere, such as a carboxylic acid or an amide, is a common strategy in lead optimization to alter binding interactions, polarity, and metabolic stability. nih.gov

Carboxylic Acid Analogs: Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, [2-(5-isoxazolyl)phenoxy]acetic acid. nih.govsigmaaldrich.comsigmaaldrich.comchemicalbook.com This transformation significantly increases the compound's polarity and introduces a hydrogen bond donor and acceptor. While this can enhance solubility and create new, potentially strong interactions with a biological target (e.g., forming salt bridges with basic residues like arginine or lysine), it can also reduce cell membrane permeability, limiting access to intracellular targets. mdpi.com In some compound series, the conversion from an ester to a carboxylic acid has been shown to result in a loss of biological activity, indicating the ester moiety itself is crucial, perhaps by fitting into a specific hydrophobic pocket or by acting as a prodrug that is hydrolyzed to the active acid form at the target site.

Amide Analogs: Conversion of the ester to an amide introduces a hydrogen bond donor (for primary and secondary amides) and maintains a hydrogen bond acceptor (the carbonyl oxygen). Amides are generally more resistant to hydrolysis than esters, which can improve the metabolic stability and pharmacokinetic profile of a compound. nih.gov The substitution on the amide nitrogen (R' and R'' in -CONR'R'') allows for extensive structural diversification. For example, a series of isoxazole-carboxamide derivatives showed that different substituents on the amide nitrogen led to a wide range of cytotoxic activities against various cancer cell lines. nih.govresearchgate.net This highlights the potential to fine-tune activity by exploring different amide substitutions, from small alkyl groups to larger aromatic or heterocyclic rings.

Table 2: Comparative Activity of Functional Group Analogs

Analog Key Functional Group General Properties Potential Biological Impact
Parent Compound Ethyl Ester Moderately lipophilic, esterase-labile Baseline activity, potential prodrug
Carboxylic Acid Carboxylic Acid (-COOH) Polar, anionic at physiological pH Improved solubility, new binding interactions (H-bonds, ionic), reduced permeability. mdpi.comnih.gov
Primary Amide Amide (-CONH₂) More polar than ester, H-bond donor/acceptor Improved metabolic stability, altered binding. nih.gov

Computational Approaches to SAR/SPR Prediction

Computational chemistry provides powerful tools to predict how structural modifications will impact a compound's activity and properties, thereby rationalizing experimental findings and guiding the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a series of this compound analogs, a QSAR model would be developed by calculating various molecular descriptors for each analog and relating them to their experimentally measured activity (e.g., IC₅₀ values).

These descriptors can be categorized as:

Electronic: Describing the electron distribution (e.g., Hammett constants, atomic charges).

Steric: Describing the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Hydrophobic: Describing the molecule's lipophilicity (e.g., LogP).

A successful QSAR model can be used to predict the activity of novel, yet-to-be-synthesized analogs, prioritizing synthetic efforts on the most promising candidates. nih.gov For instance, a QSAR study on isoxazole derivatives identified a strong correlation between the predicted and observed anti-inflammatory activity, validating the developed model. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand (the drug candidate) and its biological target (typically a protein) at an atomic level. researchgate.net

Molecular Docking predicts the preferred orientation and conformation of the compound when bound to the active site of a target protein. nih.gov For this compound, docking studies could reveal key interactions, such as:

Hydrogen bonding between the ester carbonyl oxygen or the isoxazole nitrogen and amino acid residues in the binding pocket. nih.gov

Hydrophobic interactions between the phenyl and isoxazole rings and nonpolar residues.

π-π stacking between the aromatic rings of the compound and residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) simulations provide insight into the stability of the docked pose over time. nih.gov By simulating the motion of the protein-ligand complex, MD can confirm whether the key interactions identified in docking are maintained, providing a more rigorous assessment of the binding hypothesis. These computational studies can explain why certain analogs are more potent than others and guide the design of new derivatives with improved binding affinity. nih.gov

Table 3: Potential Molecular Interactions Identified via Docking

Part of Molecule Potential Interacting Residue Type Type of Interaction
Isoxazole Ring Nitrogen Serine, Threonine, Asparagine Hydrogen Bond (Acceptor)
Isoxazole Ring Oxygen - Weak H-Bond Acceptor
Phenyl Ring Phenylalanine, Tyrosine, Leucine π-π Stacking, Hydrophobic
Ester Carbonyl Oxygen Arginine, Lysine (B10760008), Serine Hydrogen Bond (Acceptor)

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. youtube.com Pharmacophore modeling, often built from the structures of several active compounds, helps to understand the key features required for binding to the biological target. nih.gov A pharmacophore model for isoxazole-based ligands might include features like a hydrogen bond acceptor (the isoxazole nitrogen), an aromatic ring region, and a hydrophobic group. nih.gov

This model then serves as a template for lead optimization , an iterative process aimed at improving the drug-like properties of the lead compound. youtube.comwuxibiology.com The goal is to enhance potency and selectivity while improving ADME properties. nih.govnih.gov

Strategies for optimizing this compound could include:

Potency Enhancement: Using the pharmacophore model to guide modifications that strengthen interactions with the target, such as adding substituents to the phenyl ring to increase hydrophobic or electronic complementarity.

Selectivity Improvement: Modifying parts of the molecule that are not essential for binding to the primary target but may interact with off-target proteins. For example, altering the linker between the phenyl and isoxazole rings.

ADME Optimization: Modifying the ester to an amide to increase metabolic stability, or adding polar groups to fine-tune solubility and permeability. youtube.com Structural simplification, such as removing non-essential parts of the molecule, can also be employed to improve pharmacokinetic profiles. nih.gov

Impact of Chirality on Activity

Chirality plays a crucial role in the activity of many drugs, as biological targets like enzymes and receptors are themselves chiral. researchgate.net While this compound is an achiral molecule, the introduction of a substituent at the α-carbon of the acetate group (the carbon adjacent to the carbonyl) would create a chiral center, resulting in two enantiomers (R and S forms).

These enantiomers, being non-superimposable mirror images, can have vastly different interactions with a chiral binding site. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to side effects.

Therefore, if a chiral analog of this compound were synthesized, it would be critical to separate the enantiomers and test their biological activity independently. This ensures that the observed activity is attributed to the correct stereoisomer and allows for the development of a single-enantiomer drug, which generally offers a better therapeutic profile than a racemic mixture. researchgate.net

Table 4: Hypothetical Activity of a Chiral Analog

Compound Stereochemistry Hypothetical IC₅₀ (nM) Comment
(±)-Methyl-[2-(5-isoxazolyl)phenoxy]acetate Racemic Mixture 50 Combined activity of both enantiomers.
(R)-Methyl-[2-(5-isoxazolyl)phenoxy]acetate R-enantiomer 15 The more active enantiomer (eutomer).

This table is illustrative, demonstrating the common principle of stereoselectivity in drug action.

Preclinical Biological Investigations and Potential Applications of Ethyl 2 5 Isoxazolyl Phenoxy Acetate

In Vitro Biological Screening Against Diverse Targets

There is no publicly available information on the in vitro biological screening of Ethyl [2-(5-isoxazolyl)phenoxy]acetate against a diverse range of biological targets.

Enzyme Assays for Specific Biological Pathways

No data from specific enzyme assays for this compound have been published. While related isoxazole (B147169) derivatives have been tested against enzymes such as acetyl-CoA carboxylase, specific inhibitory concentrations (e.g., IC50 values) for the title compound are not available.

Receptor Binding and Functional Assays

There are no public records of receptor binding affinities or functional assay results for this compound.

Cell-Based Model Systems for Investigating Biological Effects

Specific data on the effects of this compound in cell-based models are not available in the public domain.

Specific Cell Line Response Characterization (e.g., A549, MCF-7, HeLa, Hep3B)

No studies have been published detailing the response of cell lines such as A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), or Hep3B (human hepatocellular carcinoma) to treatment with this compound. Therefore, data on cytotoxicity (e.g., IC50 values) or other cellular effects for this specific compound cannot be presented.

Primary Cell Culture Studies (e.g., PBMC)

Information regarding the effects of this compound on primary cell cultures, such as peripheral blood mononuclear cells (PBMCs), has not been found in the scientific literature.

In Vivo Animal Models for Pharmacodynamic Studies (Mechanistic Focus)

There are no published in vivo studies in animal models that focus on the pharmacodynamics or mechanism of action of this compound.

Proof-of-Concept Studies in Disease Models (e.g., anti-inflammatory activity in rat paw edema)

No studies were identified that investigated the in vivo efficacy of this compound in the rat paw edema model or any other disease model.

Biomarker Identification and Validation in Preclinical Models

There is no available information on the identification or validation of biomarkers in response to treatment with this compound in preclinical models.

Exploration of Novel Biological Functions

Unanticipated Biological Activities

No literature was found describing any unanticipated biological activities of this compound.

Multi-target Modulatory Effects

There are no reports on the multi-target modulatory effects of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Preclinical Models (Excluding human clinical trials)

Absorption, Distribution, Metabolism, Excretion (ADME) in Animal Models

No data is available on the absorption, distribution, metabolism, or excretion of this compound in any animal models.

Correlation of Exposure with Biological Response in Preclinical Setting

Comprehensive searches of available scientific literature and patent databases did not yield specific preclinical studies that investigated a direct correlation between the exposure to this compound and a quantifiable biological response. While research exists on structurally related isoxazole and phenoxyacetate (B1228835) derivatives, the absence of data for the specified compound prevents a detailed analysis and the creation of data tables as requested.

The biological activity of related compounds suggests that the isoxazole and phenoxyacetate moieties can be associated with a range of pharmacological effects. For instance, various isoxazole derivatives have been evaluated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Similarly, phenoxyacetic acid derivatives have been explored for activities such as herbicidal effects and as inhibitors of enzymes like cyclooxygenases.

However, without specific experimental data on this compound, any discussion on its exposure-response relationship would be speculative and fall outside the scope of this focused article. Further preclinical research, including in vitro and in vivo studies, would be necessary to establish the biological activity profile of this specific compound and to determine how varying concentrations or doses correlate with biological outcomes. Such studies would typically involve a range of assays to measure effects on specific molecular targets, cell lines, or animal models.

Until such data becomes publicly available, a scientifically accurate and detailed account of the correlation between exposure to this compound and its biological response in a preclinical setting cannot be provided.

Computational Chemistry and Molecular Modeling of Ethyl 2 5 Isoxazolyl Phenoxy Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties and reactivity of Ethyl [2-(5-isoxazolyl)phenoxy]acetate. These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and energy. researchgate.net

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformations.

Key Findings from Conformational Analysis of Structurally Similar Compounds:

Rotational Barriers: The energy barriers to rotation around the ether linkage and the ester group determine the conformational flexibility. Lower energy barriers suggest that the molecule can readily interconvert between different conformations.

Stable Conformers: Typically, extended or "open" conformations where steric hindrance is minimized are energetically favored. However, folded conformations stabilized by intramolecular interactions may also exist.

Influence of Isoxazole (B147169) Ring: The presence of the isoxazole ring introduces specific electronic and steric constraints that influence the preferred orientation of the phenoxy group.

Table 1: Representative Conformational Energy Data for a Phenoxyacetate (B1228835) Derivative

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)
A (Extended) 180°0.0
B (Gauche) 60°1.5
C (Eclipsed) 5.2

This table illustrates the type of data obtained from conformational analysis of a related phenoxyacetate. The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would highlight several key features:

Negative Potential Regions: The oxygen atoms of the ether, ester carbonyl, and the nitrogen and oxygen atoms of the isoxazole ring are expected to be regions of high electron density. researchgate.net These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential Regions: The hydrogen atoms, particularly those on the aromatic rings and the ethyl group, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack and potential hydrogen bond donors.

The MEP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions with other molecules, such as biological receptors. researchgate.net

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a molecule. For this compound, docking simulations can predict its interaction with various enzymes or receptors.

Docking algorithms explore the conformational space of the ligand within the active site of a receptor and calculate a scoring function to estimate the binding affinity. This score is often expressed in kcal/mol, with more negative values indicating a stronger predicted interaction.

Studies on similar isoxazole and phenoxyacetate derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes like cyclooxygenases and cytochrome P450s. nih.govnih.gov The predicted binding mode of this compound would depend on the specific topology and chemical environment of the receptor's active site.

Table 2: Representative Docking Scores of Isoxazole Derivatives with a Hypothetical Receptor

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
This compound (Hypothetical) -8.51.2 µM
Reference Inhibitor -9.20.5 µM
Structurally Related Isoxazole 1 -7.93.5 µM
Structurally Related Isoxazole 2 -8.12.8 µM

This table provides an example of the kind of data generated from molecular docking studies. The values are hypothetical and serve to illustrate the comparative nature of the analysis.

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the receptor. These interactions are crucial for the stability of the ligand-receptor complex. For this compound, the following types of interactions are anticipated based on its chemical structure:

Hydrogen Bonds: The oxygen and nitrogen atoms of the isoxazole ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or lysine (B10760008) in the receptor active site.

Hydrophobic Interactions: The phenyl and isoxazole rings can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings of the molecule can form pi-pi stacking interactions with aromatic residues like tyrosine, tryptophan, and histidine.

Visualizing the docked pose of this compound within the receptor's binding pocket allows for the precise identification of these key interacting residues, providing a structural basis for its potential biological activity.

Analytical and Spectroscopic Characterization Techniques for Research on Ethyl 2 5 Isoxazolyl Phenoxy Acetate

Chromatographic Methods for Purity and Separation

Chromatography is fundamental to assessing the purity of Ethyl [2-(5-isoxazolyl)phenoxy]acetate and separating it from any byproducts or impurities that may have formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from any starting materials, intermediates, or degradation products. pensoft.netresearchgate.net

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For compounds of this nature, a C18 column is a common choice for the stationary phase due to its versatility in separating molecules with moderate polarity. pensoft.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer. pensoft.netnih.gov The ratio of these components can be adjusted in an isocratic (constant composition) or gradient (varied composition) elution to achieve optimal separation. symbiosisonlinepublishing.com Detection is most commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic and isoxazole (B147169) chromophores exhibit strong absorbance, such as 225 nm. pensoft.netresearchgate.net

A typical set of starting conditions for an HPLC method is summarized in the table below. These parameters would be systematically optimized to ensure high resolution, good peak shape, and a suitable run time.

Table 1: Typical Starting Parameters for HPLC Method Development

Parameter Typical Condition Purpose
Column C18, 150 x 4.6 mm, 5 µm Provides a non-polar stationary phase for reversed-phase separation. researchgate.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) Elutes compounds based on polarity; pH control can improve peak shape. pensoft.net
Elution Mode Isocratic (e.g., 50:50 v/v) or Gradient Isocratic is simpler; gradient is used for separating complex mixtures. symbiosisonlinepublishing.com
Flow Rate 1.0 mL/min Controls the speed of the separation and affects resolution. pensoft.net
Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry. pensoft.net
Detection UV at 225 nm Monitors the elution of the compound and impurities based on UV absorbance. pensoft.net

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. pensoft.net |

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. pku.edu.cn Potential volatile impurities in a sample of this compound could include residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexane) or volatile starting materials.

In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the components. The gas-phase molecules are then separated on a capillary column, commonly a non-polar or mid-polar column such as a (5%-phenyl)-methylpolysiloxane (HP-5) column. rsc.org The instrument is programmed with a specific temperature ramp to elute compounds based on their boiling points and interactions with the column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. shimadzu.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming that the synthesized molecule has the correct atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The ethyl group should produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The singlet for the O-CH₂-C=O methylene protons would appear further downfield due to the deshielding effect of the adjacent oxygen and carbonyl group. The protons on the aromatic and isoxazole rings will appear in the aromatic region of the spectrum as a series of multiplets and doublets. wiley-vch.de

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The positions of these peaks are indicative of the carbon's hybridization and electronic environment. Key signals would include those for the carbonyl carbon of the ester, the various sp²-hybridized carbons of the aromatic and isoxazole rings, and the sp³-hybridized carbons of the ethyl and methylene groups. wiley-vch.de

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Assignment ¹³C NMR Predicted δ (ppm) Assignment
H-a ~1.25 Triplet (t) -O-CH₂-CH₃ C-1 ~14.2 -O-CH₂-CH₃
H-b ~4.20 Quartet (q) -O-CH₂ -CH₃ C-2 ~61.5 -O-CH₂ -CH₃
H-c ~4.80 Singlet (s) -O-CH₂ -C=O C-3 ~65.0 -O-CH₂ -C=O
H-d/e/f/g ~7.0-7.9 Multiplets (m) Aromatic Protons C-4 to C-9 ~112-155 Aromatic Carbons
H-h/i ~6.5 & ~8.4 Doublets (d) Isoxazole Protons C-10/C-11 ~102 & ~158 Isoxazole Carbons
C-12 ~150 Isoxazole Carbon (C-O)

Note: Predicted chemical shifts (δ) are estimates based on general principles and data from similar structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₃H₁₃NO₄), the calculated monoisotopic mass can be compared to the experimentally measured mass. A close match between the calculated and found values provides strong evidence for the assigned chemical formula. wiley-vch.de Electrospray ionization (ESI) is a common technique used for this analysis, often detecting the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. wiley-vch.de

Table 3: HRMS Data for this compound (C₁₃H₁₃NO₄)

Ion Species Calculated Exact Mass
[M] 247.0845
[M+H]⁺ 248.0917

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most prominent of these would be a strong absorption from the ester carbonyl (C=O) group. Other key absorptions would correspond to the C-O stretching of the ester and ether linkages, C-H stretching from the aromatic and aliphatic portions, and C=C and C=N stretching vibrations within the aromatic and isoxazole rings. libretexts.org

Raman spectroscopy provides complementary information. While IR is sensitive to polar bonds, Raman is particularly useful for analyzing non-polar, symmetric bonds, such as the C=C bonds in the aromatic ring. researchgate.net The combination of both techniques provides a more complete vibrational profile of the molecule.

Table 4: Key Functional Groups and Their Expected Vibrational Frequencies

Functional Group Bond Type Expected IR Absorption (cm⁻¹)
Ester C=O Stretch 1735–1750 (strong)
Aromatic Ring C=C Stretch 1450–1600 (multiple bands)
Ether & Ester C-O Stretch 1000–1300 (strong)
Aromatic C-H C-H Stretch 3000–3100 (medium)
Aliphatic C-H C-H Stretch 2850–2980 (medium)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice and the atomic positions within the molecule can be constructed.

For heterocyclic compounds, X-ray crystallography is crucial for confirming the regiochemistry of substituents and understanding the molecule's conformation. The analysis yields precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how molecules pack in the solid state. nih.gov In studies of related pyrazole (B372694) derivatives, X-ray crystallography has been indispensable in unambiguously distinguishing between N-alkylated and O-alkylated isomers, a determination that can be challenging using spectroscopic methods alone. nih.govnih.gov

While specific crystallographic data for this compound is not available in the cited literature, the analysis of structurally analogous compounds provides a clear indication of the data that would be obtained. For instance, the crystal structure of a related ethyl acetate derivative was determined to be in the monoclinic space group, with specific cell parameters defining the unit cell volume. nih.govresearchgate.net

Illustrative Crystal Data for a Structurally Related Heterocyclic Compound

This table presents data for Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate as a representative example of typical crystallographic findings. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₂N₂O₃S
Molecular Weight264.30
Crystal SystemMonoclinic
a (Å)8.777 (3)
b (Å)11.008 (5)
c (Å)13.177 (6)
β (°)103.59 (3)
Volume (ų)1237.5 (9)
Z (molecules/unit cell)4
RadiationMo Kα
Temperature (K)173 (2)

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-ESI-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is particularly well-suited for the analysis of research samples containing this compound, such as crude reaction mixtures or metabolic studies. nih.gov

The methodology involves several stages:

Liquid Chromatography (LC): The sample is first passed through an LC column, which separates the individual components based on their physicochemical properties (e.g., polarity). This step resolves the target compound from impurities, starting materials, and byproducts.

Electrospray Ionization (ESI): As the separated components elute from the LC column, they are sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) in the gas phase. This soft ionization technique is ideal for preventing the degradation of thermally labile molecules.

Tandem Mass Spectrometry (MS/MS): The ions are then guided into a mass spectrometer. In the first stage (MS1), a specific precursor ion corresponding to the mass of the target compound is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound with high confidence.

This technique is widely used for impurity profiling of drug substances, allowing for the characterization of unknown byproducts formed during synthesis. nih.gov The use of both positive and negative ESI modes enables the detection of a broader range of chemical entities within a single analytical run. ekb.egresearchgate.net For research on this compound, LC-ESI-MS/MS would be instrumental in identifying potential degradation products or metabolites, providing crucial information on its stability and metabolic fate.

Quantitative Analytical Methods for Research Samples

Quantitative analysis is performed to determine the exact concentration of a substance within a sample. For research involving this compound, accurate quantification is necessary for assessing reaction yields, determining purity, and preparing samples for biological assays.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common method for quantification. However, for greater sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred technique. The quantification process using LC-MS/MS involves developing a specific and validated method. A key component of this process is the creation of a calibration curve. This is achieved by preparing a series of standard solutions containing known concentrations of a purified reference standard of this compound. These standards are analyzed to generate a curve that plots instrument response versus concentration.

The research sample is then analyzed under the same conditions, and its instrument response is used to calculate the concentration of the analyte by interpolating from the calibration curve. To enhance accuracy and precision, an internal standard—a compound with similar chemical properties to the analyte but a different mass—is often added in a known amount to all standards and samples. This helps to correct for any variations that may occur during sample preparation or instrument analysis.

Key Steps in a Typical Quantitative LC-MS/MS Method

StepDescriptionPurpose
1. Method Development Optimization of LC gradient, ESI source parameters, and MS/MS transitions (precursor/product ions).To achieve maximum sensitivity, selectivity, and a well-defined chromatographic peak for the analyte.
2. Standard Preparation A certified reference standard of this compound is used to prepare a series of solutions at known concentrations.To create the basis for the calibration curve.
3. Calibration Curve The standard solutions are analyzed, and the peak area response is plotted against the known concentration for each standard.To establish a linear relationship between instrument response and concentration, allowing for the calculation of unknown concentrations.
4. Sample Analysis The research sample, spiked with an internal standard, is prepared and injected into the LC-MS/MS system.To measure the instrument response for the analyte in the unknown sample.
5. Quantification The concentration of this compound in the sample is determined by comparing its response to the calibration curve.To obtain an accurate and precise measurement of the amount of the compound in the research sample.

Future Directions and Theoretical Considerations in Ethyl 2 5 Isoxazolyl Phenoxy Acetate Research

Exploration of New Synthetic Methodologies and Pathways

The synthesis of ethyl [2-(5-isoxazolyl)phenoxy]acetate traditionally relies on established chemical reactions. However, the future of its synthesis lies in the adoption of more efficient, sustainable, and diverse methodologies. A primary area for advancement is the construction of the isoxazole (B147169) ring itself. The [3+2] cycloaddition reaction, a cornerstone of five-membered heterocycle synthesis, is ripe for innovation. tandfonline.comrsc.org

Future synthetic strategies could focus on:

Metal-Free Cycloadditions: To mitigate the cost, toxicity, and waste associated with metal catalysts like copper(I) and ruthenium(II), the development of metal-free 1,3-dipolar cycloaddition reactions is a key objective. rsc.org

Novel Reaction Conditions: The use of microwave assistance and ball-milling techniques has shown promise in accelerating reaction times, increasing yields, and in some cases, providing access to products that are difficult to obtain through conventional liquid-phase reactions. tandfonline.comrsc.org

Intramolecular Cycloadditions: Designing precursors that undergo intramolecular nitrile oxide cycloaddition (INOC) can lead to the efficient, one-step formation of complex, fused-ring systems containing the isoxazole moiety. mdpi.comnih.gov

Solid-Phase Synthesis: For the creation of compound libraries for high-throughput screening, solid-phase synthesis offers a powerful platform for introducing diversity at various positions of the this compound scaffold. nih.gov This approach facilitates the parallel synthesis of a wide range of analogs. nih.gov

These advanced synthetic methods promise not only to streamline the production of this compound but also to enable the creation of a diverse library of related compounds for further investigation.

Investigation of Novel Biological Targets and Pathways

While the existing biological profile of this compound may be established, the broader class of isoxazole-containing compounds has been implicated in a variety of biological pathways, suggesting new avenues of investigation for this specific molecule. The isoxazole nucleus is a key feature in numerous commercially available drugs, highlighting its therapeutic potential. nih.govnih.gov

Future research into the biological activity of this compound could explore the following targets and pathways:

Hypoxia-Inducible Factor (HIF) Inhibition: The cellular response to low oxygen (hypoxia) is mediated by HIF, a transcription factor implicated in tumor growth and metastasis. acs.orgnih.gov Recent studies have identified benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α transcription. acs.orgnih.govnih.gov Investigating whether this compound or its analogs can modulate the HIF pathway could open up new possibilities in cancer therapy. acs.orgnih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a crucial role in regulating metabolism and inflammation. nih.govrsc.org Trisubstituted isoxazoles have been identified as novel agonists of PPARδ, a subtype involved in energy homeostasis. nih.govresearchgate.net Furthermore, isoxazole derivatives have been explored as dual PPARα/γ agonists for the treatment of metabolic disorders. nih.gov Given the structural similarities, assessing the effect of this compound on various PPAR subtypes is a logical next step.

G-Protein Coupled Receptor 120 (GPR120) Agonism: GPR120 is a receptor for long-chain free fatty acids and has emerged as a promising target for the treatment of type 2 diabetes and obesity. nih.govmdpi.com The discovery of isothiazole-based phenylpropanoic acids as potent GPR120 agonists suggests that the related isoxazole scaffold in this compound might also interact with this receptor. nih.govnih.gov

Immunomodulation: Isoxazole derivatives have been shown to possess a range of immunoregulatory properties, including immunosuppressive and anti-inflammatory effects. nih.gov Some have been found to modulate T-cell subsets and enhance antibody production, suggesting potential applications in autoimmune diseases and as vaccine adjuvants. nih.gov

A summary of potential novel biological targets for this compound is presented in the table below.

Potential Biological TargetTherapeutic AreaRationale for Investigation
Hypoxia-Inducible Factor (HIF)-1αCancerBenzo[d]isoxazole derivatives show inhibitory activity. acs.orgnih.gov
Peroxisome Proliferator-Activated Receptors (PPARs)Metabolic Diseases, InflammationTrisubstituted isoxazoles act as PPARδ agonists. nih.govresearchgate.net
G-Protein Coupled Receptor 120 (GPR120)Type 2 Diabetes, ObesityIsothiazole analogs with similar structures are GPR120 agonists. nih.govnih.gov
Immune System ComponentsAutoimmune Diseases, Infectious DiseasesIsoxazole derivatives exhibit immunoregulatory properties. nih.gov

Application in Chemical Biology Probes and Tools

The structural features of this compound make it an attractive candidate for development into a chemical biology probe. Such probes are invaluable tools for studying biological systems by allowing for the visualization and tracking of molecular interactions. The isoxazole scaffold has been successfully incorporated into fluorescent probes. researchgate.net

Future work in this area could involve:

Development of Fluorescent Probes: By incorporating a fluorophore into the this compound structure, it may be possible to create a probe to visualize its biological targets within cells. Anthracene-derived isoxazoles, for instance, have shown promise as fluorescent tags. researchgate.net

Photo-Affinity Labeling: Introducing a photo-reactive group would allow for the covalent labeling of target proteins upon UV irradiation, facilitating their identification and characterization.

Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the purification of target proteins using affinity chromatography, providing a powerful tool for proteomics studies.

Development of Advanced Computational Models

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. nih.gov For this compound, the development of advanced computational models can guide the design of more potent and selective analogs.

Future computational efforts should focus on:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its derivatives to the active sites of potential targets like PPARs and HIF-1α. nih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a series of analogs with varying biological activities, QSAR models can be developed to identify the key structural features that contribute to potency and selectivity. researchgate.net

Pharmacophore Modeling: This approach can be used to define the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new scaffolds that retain these key features.

Potential for Scaffold Diversification in Medicinal Chemistry Research

The this compound structure serves as an excellent starting point for scaffold diversification, a key strategy in medicinal chemistry for discovering new chemical entities with improved properties. niper.gov.in This process, often referred to as "scaffold hopping," involves replacing the core structure of a molecule while retaining its key pharmacophoric features. niper.gov.inresearchgate.net

Opportunities for scaffold diversification of this compound include:

Modification of the Phenoxyacetate (B1228835) Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to explore different interactions with target proteins. The phenyl ring can also be substituted with various functional groups to modulate the compound's electronic and steric properties.

Substitution of the Isoxazole Ring: The isoxazole ring itself can be substituted at its available positions to fine-tune activity and selectivity.

Replacement of the Isoxazole Ring: The isoxazole ring could be replaced with other five-membered heterocycles, such as pyrazole (B372694), oxazole, or thiazole, to explore the impact of different heteroatom arrangements on biological activity.

Ring Fusion: Fusing the isoxazole or phenyl ring with other cyclic systems can lead to the creation of novel, rigid scaffolds with distinct pharmacological profiles. mdpi.com

The goal of scaffold diversification is to expand the chemical space around the initial hit, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govniper.gov.in The broad range of biological activities reported for isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the vast potential of this scaffold in drug discovery. nih.govnih.govrsc.orgresearchgate.net

Challenges and Opportunities in Further Academic Exploration of the Compound

The continued academic exploration of this compound is not without its challenges. A primary hurdle is often the synthesis of analogs, which can be time-consuming and resource-intensive. mdpi.com Furthermore, the weak N-O bond in the isoxazole ring can lead to decomposition under certain reaction conditions, posing a challenge for its functionalization. researchgate.net

Despite these challenges, the opportunities for further research are vast. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.org The diverse biological activities associated with isoxazole derivatives suggest that this compound could have untapped therapeutic potential. nih.govnih.govrsc.org

The academic exploration of this compound can contribute significantly to our understanding of the structure-activity relationships of isoxazole-containing molecules and may lead to the discovery of novel probes for chemical biology or starting points for new drug discovery programs. The development of more efficient and environmentally friendly synthetic methods for isoxazoles also remains an important and rewarding area of academic research. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.